
2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H14N6O2 and its molecular weight is 286.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations and Synthesis
Researchers have explored the transformations of related pyridazine ring systems into other heterocyclic compounds, such as imidazo[1,2-a]pyridines and pyrimidines, which are of interest for further pharmacological evaluation. The synthesis of nitrogen heterocycles, including pyrazole, triazole, pyridinone, and pyrimidinone derivatives, from related compounds has been described, highlighting the versatility of these chemical structures in generating potentially bioactive molecules (Kolar, Tiŝler, & Pizzioli, 1996).
Antimicrobial and Antitubercular Activities
Compounds structurally similar to 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one have shown promising antimicrobial and antitubercular activities. For instance, pyrimidine-azetidinone analogues were synthesized and evaluated for their in vitro antimicrobial and antitubercular activities, indicating potential applications in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Antioxidant Activity
The antioxidant properties of heterocyclic compounds derived from similar chemical structures have been explored, revealing that some of these derivatives exhibit significant antioxidant activity, potentially useful for developing new antioxidant agents (Taha, 2012).
Antitumor Agents
Research on pyridine derivatives related to the chemical structure has indicated antitumor activities, highlighting the potential of such compounds as antimitotic agents. These findings suggest a basis for further structure-activity relationship studies to develop new antitumor drugs (Temple et al., 1992).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel heterocyclic compounds, including those containing a sulfonamido moiety, have demonstrated significant antibacterial activities, underscoring the therapeutic potential of these molecules in treating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Properties
IUPAC Name |
2-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-11-3-1-6-16-19(11)9-12(21)18-7-10(8-18)17-13-14-4-2-5-15-13/h1-6,10H,7-9H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVNCDCPJHVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C(=O)C=CC=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
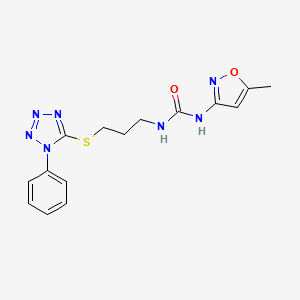
![(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2428758.png)

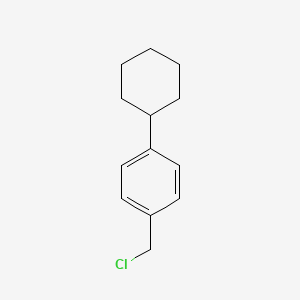

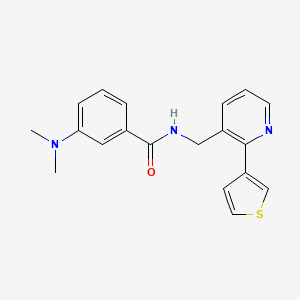
![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride](/img/structure/B2428767.png)
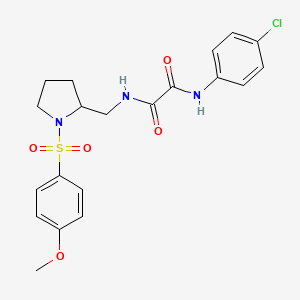
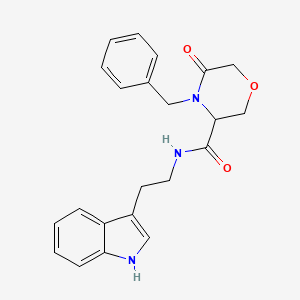


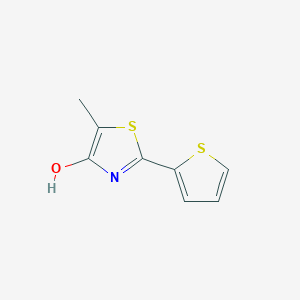
![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2428775.png)
![2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2428776.png)
